molecular formula C6H15N5O B555644 D-Arginine amide dihydrochloride CAS No. 203308-91-2

D-Arginine amide dihydrochloride

Cat. No.: B555644
CAS No.: 203308-91-2
M. Wt: 173.22 g/mol
InChI Key: ULEBESPCVWBNIF-SCSAIBSYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Arginine amide dihydrochloride can be synthesized through the amidation of arginine. The process typically involves the reaction of arginine with an amine source under acidic conditions to form the amide bond. One common method involves the use of hydrogenation in the presence of a palladium catalyst on activated charcoal in a methanol/hydrochloric acid mixture .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar amidation reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and catalyst concentration to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

D-Arginine amide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions often involve the use of halogenating agents or nucleophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

D-Arginine amide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in peptide synthesis and as a building block for more complex molecules.

    Biology: Studied for its role in protein interactions and cellular processes.

    Medicine: Investigated for potential therapeutic applications, including as a drug delivery vehicle and in gene therapy.

    Industry: Utilized in the production of pharmaceuticals and biotechnology products

Mechanism of Action

The mechanism of action of D-Arginine amide dihydrochloride involves its interaction with specific molecular targets. It can modulate protein aggregation and cytotoxicity, particularly in the context of neurodegenerative diseases like Alzheimer’s disease. The compound’s guanidinium group plays a crucial role in binding to protein surfaces, preventing misfolding and aggregation .

Comparison with Similar Compounds

Similar Compounds

  • L-Arginine amide dihydrochloride
  • Nα-acyl arginine methyl ester hydrochloride
  • Arginine N-alkyl amide dihydrochloride
  • Arginine O-alkyl ester dihydrochloride

Uniqueness

D-Arginine amide dihydrochloride is unique due to its specific stereochemistry and the presence of the guanidinium group, which enhances its binding affinity to proteins and its effectiveness in preventing protein aggregation. This makes it particularly valuable in research focused on neurodegenerative diseases and protein chemistry .

Properties

CAS No.

203308-91-2

Molecular Formula

C6H15N5O

Molecular Weight

173.22 g/mol

IUPAC Name

(2R)-2-amino-5-(diaminomethylideneamino)pentanamide

InChI

InChI=1S/C6H15N5O/c7-4(5(8)12)2-1-3-11-6(9)10/h4H,1-3,7H2,(H2,8,12)(H4,9,10,11)/t4-/m1/s1

InChI Key

ULEBESPCVWBNIF-SCSAIBSYSA-N

SMILES

C(CC(C(=O)N)N)CN=C(N)N.Cl.Cl

Isomeric SMILES

C(C[C@H](C(=O)N)N)CN=C(N)N

Canonical SMILES

C(CC(C(=O)N)N)CN=C(N)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Arginine amide dihydrochloride
Reactant of Route 2
Reactant of Route 2
D-Arginine amide dihydrochloride
Reactant of Route 3
D-Arginine amide dihydrochloride
Reactant of Route 4
D-Arginine amide dihydrochloride
Reactant of Route 5
D-Arginine amide dihydrochloride
Reactant of Route 6
D-Arginine amide dihydrochloride

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